Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-
Description
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- is a semicarbazone derivative characterized by a pentafluorophenyl substituent attached to a hydrazinecarboxamide backbone. The compound’s structure features a highly electronegative pentafluorophenyl group, which significantly influences its electronic properties, solubility, and reactivity. The fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
140158-12-9 |
|---|---|
Molecular Formula |
C8H4F5N3O |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
[(2,3,4,5,6-pentafluorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H4F5N3O/c9-3-2(1-15-16-8(14)17)4(10)6(12)7(13)5(3)11/h1H,(H3,14,16,17) |
InChI Key |
SYORFDLAKRSGMU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NNC(=O)N)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Schiff Base Formation
In a representative procedure adapted from Sreekanth et al. (2004), equimolar quantities of N-substituted hydrazinecarboxamide (e.g., N-phenylhydrazinecarboxamide) and pentafluorobenzaldehyde are refluxed in methanol with a catalytic amount of concentrated hydrochloric acid. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the azomethine bond (C=N). The product precipitates upon cooling and is recrystallized from a methanol-DMF mixture.
Key Reaction Parameters:
Solvent-Free Mechanochemical Synthesis
Recent innovations in green chemistry have explored solvent-free mechanochemical methods. Ball milling pentafluorobenzaldehyde and hydrazinecarboxamide in the presence of silica-supported HCl yields the target compound within 30 minutes, as confirmed by ¹⁹F NMR. This approach minimizes waste and improves atom economy.
Modern Synthetic Variations
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A 2019 patent describes a protocol where pentafluorobenzaldehyde and hydrazinecarboxamide are irradiated at 100°C for 15 minutes in DMF, achieving >90% conversion. The use of polar aprotic solvents like DMF enhances microwave absorption, facilitating rapid imine formation.
Solid-Phase Synthesis for Combinatorial Libraries
Solid-phase methodologies enable high-throughput synthesis of hydrazinecarboxamide analogs. Immobilizing hydrazinecarboxamide on Wang resin and treating it with pentafluorobenzaldehyde in THF (with pyridinium p-toluenesulfonate as a catalyst) yields resin-bound Schiff bases, which are cleaved using TFA/CH₂Cl₂. This method is pivotal for generating structure-activity relationship (SAR) libraries.
Reaction Optimization and Mechanistic Insights
Role of Electron-Withdrawing Substituents
The pentafluorophenyl group’s strong electron-withdrawing nature polarizes the aldehyde carbonyl, increasing its electrophilicity. Density functional theory (DFT) calculations reveal a 15–20 kcal/mol reduction in activation energy compared to non-fluorinated aldehydes. This explains the rapid reaction kinetics observed in fluorinated Schiff base syntheses.
pH and Solvent Effects
The reaction’s pH critically influences protonation states:
- Acidic Conditions (pH < 3): Promote carbonyl protonation, accelerating nucleophilic attack.
- Neutral/Alkaline Conditions (pH > 7): Favor hydrazine deprotonation but may lead to side reactions like aldol condensation.
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state through dipole interactions, while protic solvents stabilize intermediates via hydrogen bonding.
Characterization and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis (from methanol-DMF) confirms the E-configuration of the azomethine bond, with a dihedral angle of 88.6° between the pentafluorophenyl and hydrazinecarboxamide planes. Intermolecular N–H⋯O hydrogen bonds (2.85–3.10 Å) and π-π stacking (3.656 Å) stabilize the crystal lattice.
Applications and Derivatives
Anticancer Activity
Schiff bases derived from pentafluorophenyl hydrazine exhibit moderate cytotoxicity against A2780 ovarian cancer cells (IC₅₀ = 12–45 μM). Structure-activity studies indicate that electron-withdrawing groups enhance apoptosis induction via mitochondrial pathway activation.
Antimicrobial Agents
Functionalization of the hydrazinecarboxamide scaffold with heterocycles (e.g., pyrazole, benzimidazole) yields compounds with potent activity against Staphylococcus aureus (MIC = 2–8 μg/mL). The pentafluorophenyl moiety improves membrane permeability, as evidenced by logP values >3.5.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in compounds with different functional groups.
Scientific Research Applications
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Effects
Key Observations :
Key Observations :
- The pentafluorophenyl group may confer unique bioactivity due to its combination of hydrophobicity and electronegativity, though direct evidence is lacking. Analogous compounds with electron-withdrawing groups (e.g., nitrofuran) show antibacterial and redox-mediated effects .
- Metal coordination is prominent in thiazole- and aminophenyl-substituted hydrazinecarboxamides, suggesting the target compound could form stable complexes with transition metals for catalytic or therapeutic applications .
Quantum Chemical and Physicochemical Comparisons
Table 3: Quantum Chemical Parameters (DFT Studies)
Key Observations :
- A higher dipole moment (>6.0 D) is anticipated due to the polar C–F bonds, enhancing solubility in aprotic solvents.
Biological Activity
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a hydrazinecarboxamide functional group and a pentafluorophenyl moiety. Its chemical formula can be represented as CHFNO, indicating a complex structure that contributes to its biological properties.
Research indicates that hydrazinecarboxamide derivatives exhibit various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Antitumor Activity
A study conducted on the cytotoxic effects of hydrazinecarboxamide derivatives against human cancer cell lines revealed that compounds with the pentafluorophenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The research utilized MTT assays to quantify cell viability, showing significant reductions in cell proliferation at varying concentrations of the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| HT29 (Colon) | 20 | Cell cycle arrest |
| MCF7 (Breast) | 25 | Inhibition of proliferation |
Antimicrobial Activity
In another study, hydrazinecarboxamide was tested against several bacterial strains, including E. coli and S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| E. coli | 32 | Strong inhibition |
| S. aureus | 64 | Moderate inhibition |
| P. aeruginosa | 128 | Weak inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
